

A Technical Guide to Pan-TEAD Inhibition by VT107 in Cancer Research

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Compound of Interest

Compound Name: VT107

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This document provides a comprehensive technical overview of **VT107**, a potent, orally active, pan-TEAD auto-palmitoylation inhibitor, and its role in cancer research. It consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Hippo Pathway and TEAD Transcription Factors in Oncology

The Hippo signaling pathway is a critical, evolutionarily conserved regulator of organ size and tissue homeostasis.^{[1][2][3][4]} Its dysregulation is a frequent event in various human cancers, leading to uncontrolled cell proliferation and survival.^[1] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and WW domain-containing transcription regulator 1 (TAZ).

When the Hippo pathway is inactive—a common feature in cancers with mutations in upstream components like NF2—YAP and TAZ translocate to the nucleus. In the nucleus, they bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is crucial for activating transcriptional programs that drive cell proliferation, survival, and migration. Consequently, disrupting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for cancers dependent on Hippo pathway dysregulation, such as malignant mesothelioma.

VT107 is a small molecule inhibitor that targets all four TEAD proteins (a pan-TEAD inhibitor). It functions by inhibiting a critical post-translational modification known as auto-palmitoylation, thereby offering a novel approach to anticancer therapy.

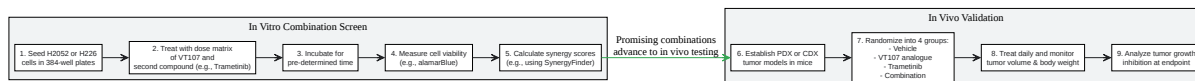
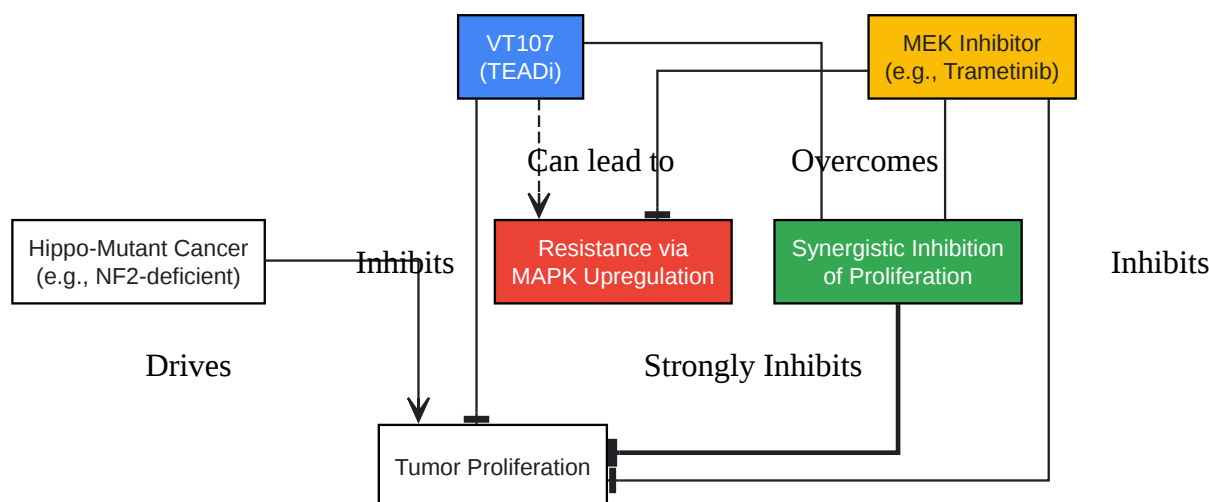
Mechanism of Action of VT107

TEAD transcription factors require auto-palmitoylation—the covalent attachment of palmitic acid to a conserved cysteine residue—for a stable interaction with YAP and TAZ. This modification creates a hydrophobic pocket on the TEAD surface that is essential for binding its co-activators.

VT107 acts by blocking the palmitoyl-CoA binding site on TEAD proteins, thus preventing their auto-palmitoylation. This inhibition leads to several downstream effects:

- **Disruption of YAP/TAZ-TEAD Interaction:** By preventing palmitoylation, **VT107** disrupts the stable association between YAP/TAZ and TEAD proteins.
- **Suppression of TEAD-Mediated Gene Transcription:** The loss of the YAP/TAZ co-activators renders TEAD transcriptionally inactive, leading to the downregulation of target genes essential for cancer cell proliferation, such as CTGF and CYR61.
- **Inhibition of Cancer Cell Proliferation:** **VT107** potently inhibits the proliferation of cancer cell lines with Hippo pathway mutations, particularly NF2-deficient mesothelioma cells.

The diagram below illustrates the Hippo signaling pathway and the specific point of intervention for **VT107**.



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